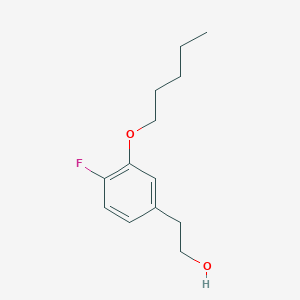

2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol

Description

2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol is a fluorinated aromatic ethanol derivative with a pentyloxy substituent at the 3-position and a fluorine atom at the 4-position of the phenyl ring. The compound combines a polar hydroxyl group with a lipophilic pentyloxy chain, suggesting balanced solubility properties.

Propriétés

IUPAC Name |

2-(4-fluoro-3-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-10-11(7-8-15)5-6-12(13)14/h5-6,10,15H,2-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALPDRPHZKYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the fluoro-substituted phenyl ring and the pentyloxy group. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol may involve bulk manufacturing processes that utilize similar synthetic routes as those used in laboratory settings. The compound can be produced in large quantities through optimized reaction conditions and efficient purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The fluoro-substituted phenyl ring can undergo reduction reactions to remove the fluoro group.

Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Fluoro-3-(pentyloxy)phenyl)acetaldehyde or 2-(4-Fluoro-3-(pentyloxy)phenyl)acetic acid.

Reduction: Formation of 2-(3-(pentyloxy)phenyl)ethanol.

Substitution: Formation of various substituted phenyl ethanol derivatives.

Applications De Recherche Scientifique

2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenyl ring can interact with various enzymes and receptors, modulating their activity. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Alkoxy Chain Length Variations

Compounds with varying alkoxy chain lengths on the phenyl ring (e.g., butoxy, pentyloxy, hexyloxy) are documented in . For example:

- 2-({(2S)-2-Benzamido-3-[4-(butoxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (butoxy chain).

- 2-({(2S)-2-Benzamido-3-[4-(hexyloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (hexyloxy chain).

Key Observations :

- Longer alkoxy chains (e.g., hexyloxy) increase lipophilicity (higher logP), enhancing membrane permeability but reducing aqueous solubility.

Functional Group Modifications

- 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one (): Replaces the ethanol group with a ketone. Higher logP (~4.0 vs. ~3.5 for the target compound) due to reduced polarity, favoring lipid solubility but limiting hydrogen bonding .

- Ethyl 4-fluoro-2-n-pentoxybenzoylformate (): Incorporates an ester group instead of ethanol. Increased steric bulk and hydrolytic instability compared to the hydroxyl group in ethanol .

- 2-[4-(2-aminoethoxy)phenyl]ethanol (): Substitutes pentyloxy with an aminoethoxy group. Enhanced polarity (lower logP ~0.5) due to the amino group, improving water solubility but limiting passive diffusion .

Electronic Effects of Substituents

- Fluorine vs. Trifluoromethyl: The target compound’s fluorine atom is electron-withdrawing, directing electrophilic substitution para to itself. In contrast, 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride () features a stronger electron-withdrawing trifluoromethyl group, which may enhance metabolic stability but reduce ring reactivity .

- Pentyloxy vs. Sulfide :

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Predicted logP | Notable Properties |

|---|---|---|---|---|---|

| 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol | C₁₃H₁₉FO₃ | 254.3 | Ethanol, pentyloxy | ~3.5 | Balanced solubility |

| 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one | C₁₄H₁₉FO₂ | 238.3 | Ketone, pentyloxy | ~4.0 | High lipophilicity |

| 2-[4-(2-aminoethoxy)phenyl]ethanol | C₁₀H₁₅NO₃ | 211.2 | Ethanol, aminoethoxy | ~0.5 | High aqueous solubility |

| (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride | C₉H₁₀ClF₄NO | 259.6 | Ethanol, amino, CF₃ | ~1.5 | Enhanced metabolic stability |

Activité Biologique

2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Synthesis of 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol

The synthesis of 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol typically involves the reaction of a suitable phenolic precursor with a pentyloxy group. The general synthetic route can be summarized as follows:

- Starting Materials : 4-Fluoro-3-nitrophenol and pentyloxy bromide.

- Reaction Conditions : The reaction is conducted under basic conditions, often utilizing sodium hydride or potassium carbonate as a base.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be particularly low, suggesting potent antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

In vitro studies have shown that 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Receptor Modulation : It could also modulate receptors associated with inflammatory responses, thereby reducing cytokine production.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol. The researchers found that this compound showed superior activity compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Investigation into Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results showed that administration of 2-(4-Fluoro-3-(pentyloxy)phenyl)ethanol significantly reduced swelling and pain compared to control groups . This underscores its potential utility in clinical applications for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.